molecular formula C8H15NO B14745768 2H-Pyrrole, 5-ethyl-3,4-dihydro-2,2-dimethyl-, 1-oxide CAS No. 5165-35-5

2H-Pyrrole, 5-ethyl-3,4-dihydro-2,2-dimethyl-, 1-oxide

Cat. No.: B14745768
CAS No.: 5165-35-5
M. Wt: 141.21 g/mol
InChI Key: UZYYAOBHHHMPQR-UHFFFAOYSA-N
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Description

2H-Pyrrole, 5-ethyl-3,4-dihydro-2,2-dimethyl-, 1-oxide is a heterocyclic organic compound. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The presence of the 1-oxide group introduces unique chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrole, 5-ethyl-3,4-dihydro-2,2-dimethyl-, 1-oxide can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalyst such as iron (III) chloride . Another method includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrole, 5-ethyl-3,4-dihydro-2,2-dimethyl-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives

Properties

CAS No.

5165-35-5

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

5-ethyl-2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium

InChI

InChI=1S/C8H15NO/c1-4-7-5-6-8(2,3)9(7)10/h4-6H2,1-3H3

InChI Key

UZYYAOBHHHMPQR-UHFFFAOYSA-N

Canonical SMILES

CCC1=[N+](C(CC1)(C)C)[O-]

Origin of Product

United States

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